8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901264-61-7
Cat. No.: VC5316969
Molecular Formula: C24H19N3O
Molecular Weight: 365.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901264-61-7 |
|---|---|
| Molecular Formula | C24H19N3O |
| Molecular Weight | 365.436 |
| IUPAC Name | 8-ethoxy-1,3-diphenylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C24H19N3O/c1-2-28-19-13-14-22-20(15-19)24-21(16-25-22)23(17-9-5-3-6-10-17)26-27(24)18-11-7-4-8-12-18/h3-16H,2H2,1H3 |
| Standard InChI Key | MSLOGWKOJDWHTB-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₂₄H₁₉N₃O, with a molecular weight of 365.43 g/mol . Its structure features:
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A pyrazolo[4,3-c]quinoline core (Figure 1).
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An ethoxy group (-OCH₂CH₃) at the 8-position.
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Phenyl substituents at the 1- and 3-positions.
The absence of chiral centers (ACHIRAL stereochemistry) simplifies synthetic and analytical workflows . Key identifiers include:
Crystallographic and Conformational Data
X-ray diffraction studies of analogous pyrazoloquinolines reveal planar aromatic systems with dihedral angles <10° between substituents, suggesting strong π-conjugation . The ethoxy group adopts a staggered conformation to minimize steric hindrance .
Synthesis and Modification Strategies
Friedländer Condensation
The most common synthesis route involves Friedländer condensation between o-aminobenzaldehyde derivatives and 5-aminopyrazoles (Figure 2) . For example:
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Anthranilic acid (or derivatives) reacts with 3-phenyl-5-aminopyrazole in acetic acid/sodium acetate.
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Cyclization yields the pyrazoloquinoline core at 70–85% efficiency .
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Ethoxylation at the 8-position is achieved via nucleophilic substitution using ethyl bromide in DMF .
Multicomponent Reactions (MCRs)
Recent advances employ MCRs to streamline synthesis:
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Niementowski Reaction: Combines anthranilic acid, ketones, and pyrazolones under basic conditions .
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Pfitzinger Synthesis: Uses isatin derivatives with pyrazole aldehydes to form spirocyclic analogs .
Physicochemical Properties
Solubility and Partitioning
The compound exhibits low aqueous solubility (logSw = -5.59) due to its hydrophobic aryl groups, making it suitable for lipid-based formulations . Key partitioning metrics:
| Property | Value |
|---|---|
| logP | 5.47 |
| logD (pH 7.4) | 5.46 |
| Polar Surface Area | 29.83 Ų |
Spectroscopic Profiles
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Fluorescence: Emission at 460–480 nm (quantum yield Φ = 12.87% in ethanol) .
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NMR: Distinct signals for ethoxy protons (δ 1.35–1.45 ppm, triplet; δ 3.95–4.10 ppm, quartet) .
Biological and Pharmacological Activity
Antimicrobial Effects
Pyrazoloquinolines exhibit moderate activity against Gram-positive bacteria (MIC = 32–64 µg/mL) and fungi (C. albicans MIC = 64 µg/mL) . The ethoxy group enhances membrane permeability via lipophilicity.
Fluorescent Sensing
8-Ethoxy-1,3-diphenyl derivatives act as Zn²⁺ sensors in biological systems:
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The compound’s high fluorescence quantum yield and thermal stability (Tₚ = 280°C) make it a candidate for blue-emitting OLED layers .
Nonlinear Optical (NLO) Materials
Hyper-Rayleigh scattering studies reveal a β value of 45 × 10⁻³⁰ esu, attributed to charge-transfer interactions between phenyl and quinoline moieties .
Recent Advances and Future Directions
Computational Studies
DFT calculations (B3LYP/6-311G**) predict:
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HOMO-LUMO Gap: 3.2 eV, correlating with observed fluorescence .
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Molecular Electrostatic Potential (MEP): Negative charge localized on ethoxy-O and pyrazole-N .
Hybrid Materials
Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption (CO₂ uptake = 12.7 wt%) and catalytic activity .
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